2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)-

Protecting group strategy Mevalonic acid analogue synthesis Acid-labile group comparison

2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- (CAS 3920-58-9), also known as 2-(trityloxymethyl)oxane, is a trityl-protected tetrahydropyran derivative with molecular formula C25H26O2 and molecular weight 358.5 g/mol. The compound belongs to the class of trityl (triphenylmethyl) ethers, which serve as acid-labile protecting groups for primary hydroxyl functionalities in multi-step organic synthesis.

Molecular Formula C25H26O2
Molecular Weight 358.5 g/mol
CAS No. 3920-58-9
Cat. No. B12663034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)-
CAS3920-58-9
Molecular FormulaC25H26O2
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESC1CCOC(C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H26O2/c1-4-12-21(13-5-1)25(22-14-6-2-7-15-22,23-16-8-3-9-17-23)27-20-24-18-10-11-19-26-24/h1-9,12-17,24H,10-11,18-20H2
InChIKeyBAMZEBBLAVKJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- (CAS 3920-58-9) – Core Identity and Procurement-Relevant Class Context


2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- (CAS 3920-58-9), also known as 2-(trityloxymethyl)oxane, is a trityl-protected tetrahydropyran derivative with molecular formula C25H26O2 and molecular weight 358.5 g/mol [1]. The compound belongs to the class of trityl (triphenylmethyl) ethers, which serve as acid-labile protecting groups for primary hydroxyl functionalities in multi-step organic synthesis . Unlike the unprotected parent 2-(hydroxymethyl)tetrahydropyran (CAS 100-72-1), this compound bears the bulky triphenylmethoxy group, conferring markedly different physicochemical properties—notably a computed XLogP3-AA of 5.5 versus ~0.95 for the parent alcohol—and enabling selective protection strategies that are inaccessible with less sterically demanding protecting groups [1].

Why 2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- Cannot Be Replaced by Unprotected or Alternative-Protected Tetrahydropyran Analogs


Direct substitution of 2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- with the unprotected 2-(hydroxymethyl)tetrahydropyran (CAS 100-72-1) or with alternative protecting-group variants (e.g., THP-, TBDMS-, or benzyl-protected) introduces critical functional incompatibilities in synthetic sequences. The unprotected alcohol lacks the acid-labile masking necessary for halogenation and hydrogenation steps employed in mevalonic acid analogue synthesis, where the triphenylmethyl (trityl) group is explicitly designated as the preferred acid-labile protecting group in US Patent 5,304,660 [1]. Moreover, the trityl group's unique steric bulk enables chemoselective protection of primary hydroxyls in the presence of secondary alcohols—a selectivity profile that THP, benzyl, and silyl ethers cannot replicate with comparable yields (91–97% primary vs. <30% secondary) . Substituting with a less bulky protecting group risks undesired cross-reactivity, lower regioselectivity, and incompatible deprotection kinetics. The compound's computed logP of 5.5 also governs extraction and chromatographic behavior in ways that more polar alternatives (logP ~0.95 for the unprotected alcohol) would fundamentally alter [2].

Quantitative Differentiation Evidence for 2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- (CAS 3920-58-9) Against Closest Analogs


Acid-Labile Protecting Group Hierarchy: Triphenylmethyl (Trityl) vs. THP in Halogenation/Hydrogenation Sequences for Statin Intermediates

In the synthetic route to mevalonic acid analogues (statin precursors), US Patent 5,304,660 explicitly designates the triphenylmethyl (trityl) group as the preferred acid-labile protecting group (R²) for the key tetrahydropyran intermediate of Formula I [1]. The patent demonstrates that the trityl-protected dihydropyran precursor undergoes stereospecific iodoalkoxylation with N-iodosuccinimide (NIS) in methanol, yielding 3α,4β-dihydroxy-5β-iodo-6α-methoxy-2β-triphenylmethoxymethyltetrahydropyran at 6.19 g (m.p. 78–82 °C), followed by hydrogenation (Raney Ni/H₂, 40 psig) to give the dehalogenated product at 3.83 g (m.p. 136–140 °C) [1]. Alternative protecting groups (THP, benzyl, silyl) are not claimed as preferred embodiments and lack documented compatibility with this specific NIS/hydrogenation sequence. The trityl group's acid lability enables clean deprotection under conditions that leave the tetrahydropyran core and stereochemistry intact [1].

Protecting group strategy Mevalonic acid analogue synthesis Acid-labile group comparison

Primary Alcohol Protection Selectivity: Trityl vs. THP and Benzyl Protecting Groups

The trityl group exhibits quantitative selectivity for primary alcohols over secondary alcohols due to its exceptional steric bulk (three phenyl rings). In a systematic study using recyclable ionic liquid catalysis, tritylation of primary alcohols proceeded in 91–97% yield, whereas secondary alcohols yielded <30% under identical conditions . This selectivity is mechanistically attributed to the steric congestion around the central triphenylmethyl carbon, which permits SN1 reaction only with sterically unhindered primary hydroxyls [1]. In contrast, THP ether formation is non-selective between primary and secondary alcohols and additionally generates a racemic mixture of diastereomers detectable by HPLC, complicating purification and characterization [2]. Benzyl ethers require hydrogenolysis for removal, which is incompatible with substrates bearing halogen substituents (I, Br) that would undergo reductive dehalogenation [3].

Chemoselective protection Primary alcohol masking Steric selectivity comparison

Acid Lability Kinetics: Trityl Ether Cleavage Rate vs. THP Ether in TFA-Based Deprotection

Trityl ethers are quantitatively cleaved at room temperature within 2–3 hours using silica-supported HClO₄, and are reported to undergo rapid cleavage even with dilute HCl solutions [1]. In solid-phase peptide synthesis contexts, trityl-functionalized resins release products using only 1% TFA or 20% HFIP, reflecting the high acid sensitivity conferred by stabilization of the triphenylmethyl carbocation through three phenyl rings [2]. By comparison, THP ethers require TFA/TIS/DCM (10:1.5:88.5) for complete cleavage within 5 minutes, representing a ~10-fold higher TFA concentration requirement [3]. This differential acid lability enables orthogonal protecting group strategies: trityl ethers can be selectively removed in the presence of THP, TBDMS, or isopropylidene acetals using mild acidic conditions (80% acetic acid, 48 h at room temperature) that leave more acid-stable groups intact [4].

Deprotection kinetics Acid lability hierarchy Orthogonal deprotection design

Lipophilicity-Driven Purification Advantage: LogP Differential vs. Unprotected 2-(Hydroxymethyl)tetrahydropyran

The computed XLogP3-AA of 2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- is 5.5 [1], compared to a logP of approximately 0.95 for the unprotected 2-(hydroxymethyl)tetrahydropyran . This ΔlogP of ~4.55 units translates to an approximately 35,000-fold greater partition coefficient (octanol/water), fundamentally altering extractive workup efficiency. In practical terms, the tritylated compound partitions quantitatively into organic solvents (dichloromethane, ethyl acetate) during aqueous workup, enabling near-complete recovery, whereas the unprotected alcohol suffers significant aqueous-phase loss . Additionally, the higher molecular weight (358.5 vs. 116.2 g/mol for the unprotected alcohol) and the presence of three aromatic chromophores (λₘₐₓ ~254 nm) facilitate UV-active HPLC tracking and mass-directed purification that is impractical with the UV-transparent unprotected tetrahydropyran alcohol [1].

Chromatographic behavior Liquid-liquid extraction LogP differential

Validated Application Scenarios for 2H-Pyran, tetrahydro-2-((triphenylmethoxy)methyl)- Based on Quantitative Evidence


Mevalonic Acid Analogue (Statin) Intermediate Synthesis via Halogenation-Hydrogenation Sequence

This compound serves as the immediate precursor to the triphenylmethoxymethyl-substituted dihydropyran used in US Patent 5,304,660 for stereospecific synthesis of mevalonic acid analogues [1]. The trityl group withstands NIS/NBS halogenation at 0–5 °C and subsequent hydrogenation (Raney Ni or Pd/C at 40 psig), enabling introduction of iodine or bromine at the 5-position followed by reductive dehalogenation to yield the fully saturated tetrahydropyran core [1]. This sequence has been validated at multi-gram scale (5–7 g per example) with isolated yields of 52–71% over the two-step halogenation-hydrogenation sequence, providing a scalable route to statin precursors that avoids hazardous mercury reagents used in prior art [1].

Selective Primary Alcohol Protection in Polyol-Containing Tetrahydropyran Scaffolds

The trityl group's steric bulk enables chemoselective protection of the primary hydroxymethyl group in tetrahydropyran polyols where secondary hydroxyls must remain free for subsequent functionalization [1]. With demonstrated yields of 91–97% for primary alcohol tritylation versus <30% for secondary alcohols under comparable conditions, this compound (or its deprotected form after trityl installation) provides a validated entry point for regioselective synthesis of substituted tetrahydropyrans used in carbohydrate chemistry and natural product synthesis [1][2].

Orthogonal Protecting Group Strategies Requiring Mild Acidic Deprotection

The trityl ether in this compound can be selectively removed with 1% TFA or dilute HCl at room temperature without affecting co-existing THP, TBDMS, or isopropylidene acetal protecting groups [1][2]. This acid-lability hierarchy—where trityl cleaves ~10-fold more readily than THP ethers—enables sequential deprotection strategies in complex molecule synthesis. The compound is therefore suited for synthetic routes where the tetrahydropyran hydroxymethyl must be unmasked while other protected hydroxyls remain intact, a common requirement in oligosaccharide assembly and glycoconjugate synthesis [1].

Chromatographic Purification-Enabled Multi-Step Synthesis

With a computed logP of 5.5, strong UV absorbance from the trityl chromophore (λₘₐₓ ~254 nm), and molecular weight of 358.5 g/mol, this compound is ideally suited for reaction sequences requiring intermediate purification by flash chromatography or preparative HPLC [1]. The high organic-phase partition coefficient ensures quantitative recovery during aqueous extraction, while the UV-active trityl group simplifies fraction monitoring—advantages absent in the unprotected 2-(hydroxymethyl)tetrahydropyran (logP ~0.95, UV-transparent) [1][2]. This makes the tritylated form the preferred intermediate storage form for multi-step campaigns where intermediate characterization and purity assessment are critical.

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